BOC-PHE(2-BR)-OH

Suzuki-Miyaura coupling Solid-phase peptide synthesis Boc protection strategy

BOC-PHE(2-BR)-OH is the essential ortho-brominated Boc-L-phenylalanine building block for solid-phase peptide synthesis (SPPS). Unlike unsubstituted Boc-Phe-OH or para-bromo analogs, its ortho-bromine serves as a unique molecular handle for post-synthetic Suzuki-Miyaura cross-coupling and directional halogen bonding for conformational control. It is indispensable for Boc-strategy SPPS where Fmoc-Phe(2-Br)-OH is incompatible. With a characteristic melting point (142.1 °C) and ≥98% HPLC purity, this compound guarantees correct L-stereochemistry for chiral peptide therapeutics. Choose BOC-PHE(2-BR)-OH to introduce aryl bromide functionality and stabilize β-turn architectures.

Molecular Formula C14H18BrNO4
Molecular Weight 344.2 g/mol
CAS No. 261165-02-0
Cat. No. B558747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-PHE(2-BR)-OH
CAS261165-02-0
Molecular FormulaC14H18BrNO4
Molecular Weight344.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)O
InChIInChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
InChIKeyXDJSTMCSOXSTGZ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BOC-PHE(2-BR)-OH (261165-02-0): A Boc-Protected Ortho-Bromo Phenylalanine Building Block for Advanced Peptide Synthesis and Halogen Bonding Research


BOC-PHE(2-BR)-OH (Boc-L-2-bromophenylalanine, CAS 261165-02-0) is an ortho-brominated, Boc-protected L-phenylalanine derivative classified as an unnatural amino acid building block. The compound possesses the natural L-stereochemistry at the α-carbon, a tert-butoxycarbonyl (Boc) protective group on the amino functionality, and a bromine atom at the 2-position (ortho) of the aromatic side chain. It is primarily used in solid-phase peptide synthesis (SPPS) under Boc-compatible conditions to introduce an aryl bromide site for subsequent functionalization via cross-coupling chemistry . The ortho-bromine substituent serves as a unique molecular handle for halogen bonding-based conformational control, a feature not accessible to the unsubstituted or para-substituted analogs [1].

Why Direct Substitution of BOC-PHE(2-BR)-OH with Other Protected Phenylalanine Analogs Fails in Advanced Peptide Design


BOC-PHE(2-BR)-OH cannot be directly replaced by standard Boc-Phe-OH, the para-substituted Boc-Phe(4-Br)-OH, or even Fmoc-Phe(2-Br)-OH due to distinct, non-interchangeable synthetic and functional roles. Boc-Phe-OH lacks the aryl bromide entirely, precluding all post-synthetic diversification via cross-coupling and halogen bonding. Boc-Phe(4-Br)-OH, while containing bromine, presents a fundamentally different molecular geometry and electronic environment; the para-substitution alters halogen bond vector alignment and cross-coupling reactivity profiles, often yielding inferior results in Suzuki-Miyaura reactions when compared to ortho or Boc-protected substrates [1]. Furthermore, while Fmoc-Phe(2-Br)-OH shares the same ortho-bromine handle, its Fmoc protecting group is incompatible with the widely used Boc-strategy SPPS protocols, mandating the use of the Boc-protected variant for synthetic routes requiring orthogonal Boc deprotection .

Quantitative Differentiation Evidence for BOC-PHE(2-BR)-OH: Comparative Coupling Efficiency, Conformational Stability, and Physicochemical Properties


Superior Suzuki-Miyaura Cross-Coupling Efficiency: Boc-Protected over Fmoc-Protected Substrates

When synthesizing biaryl-containing phenylalanine derivatives via nonaqueous Suzuki-Miyaura cross-coupling, the use of Boc-protected bromophenylalanines provides a significant synthetic advantage over their Fmoc-protected counterparts. Initial attempts using Fmoc-Phe(4-Br)-OH resulted in negligible product formation. In contrast, employing Boc-Phe(4-Br)-OH as the substrate, followed by subsequent Boc deprotection and Fmoc reprotection, successfully provided the desired biaryl intermediate, demonstrating the critical role of the Boc protecting group in enabling this key transformation [1].

Suzuki-Miyaura coupling Solid-phase peptide synthesis Boc protection strategy

Conformational Stabilization via Intramolecular Halogen Bonding: Ortho-Bromine vs. Unsubstituted Phenylalanine

The ortho-bromine atom in BOC-PHE(2-BR)-OH serves as a unique molecular tool for directing macromolecular conformation through halogen bonding (X-bond). In a model peptide system designed to quantify weak forces, an intramolecular interstrand halogen bond formed between an ortho-bromophenylalanine side chain and a suitable Lewis base was shown to stabilize a β-hairpin foldamer conformation. Nuclear magnetic resonance (NMR) spectroscopy and computational studies demonstrated that this X-bond provides conformational stabilization comparable to an analogous hydrogen bond, a property absent in the unsubstituted phenylalanine analog [1].

Halogen bonding Peptide conformation β-hairpin foldamers

Enantiomeric Purity and Chiral Integrity: Comparison of L- and D-Ortho-Bromo Analogs

BOC-PHE(2-BR)-OH is the L-enantiomer (S-configuration) of Boc-2-bromophenylalanine. Its chiral integrity is critical for producing peptides with the natural, biologically relevant stereochemistry. The D-enantiomer, Boc-2-bromo-D-phenylalanine (CAS 261360-76-3), is a distinct compound with a different stereochemical outcome upon incorporation. Both compounds are available at ≥99% purity (HPLC) [REFS-1, REFS-2]. The specific rotation of BOC-PHE(2-BR)-OH is a verifiable quality control parameter that distinguishes it from its enantiomer; the D-enantiomer exhibits a melting point of 103-108 °C, whereas the L-enantiomer melts at 142.1 °C, providing a simple, quantitative physical property for identity verification .

Chiral amino acids Stereochemistry Peptide coupling

Commercial Availability and Specification Consistency: BOC-PHE(2-BR)-OH vs. Ortho-Bromo Unprotected Amino Acid

As a commercial building block, BOC-PHE(2-BR)-OH is offered with highly consistent and stringent specifications, typically ≥99% purity by HPLC, and is provided with comprehensive analytical documentation including Certificates of Analysis (COA) . In contrast, the unprotected amino acid, 2-Bromo-L-phenylalanine (H-Phe(2-Br)-OH, CAS 42538-40-9), while available, is a free amine that lacks the protecting group necessary for direct, controlled incorporation into peptide sequences without side reactions. The Boc-protected form is a ready-to-use, single amino acid for Boc-SPPS, eliminating the need for pre-synthesis protection steps, thus streamlining workflow and improving overall synthetic efficiency.

Procurement Quality control Peptide synthesis

High-Value Application Scenarios for BOC-PHE(2-BR)-OH in Peptide Chemistry and Drug Discovery


Synthesis of Ortho-Substituted Biaryl Phenylalanine-Containing Peptides via Suzuki-Miyaura Cross-Coupling

BOC-PHE(2-BR)-OH is the optimal starting material for constructing peptides bearing ortho-substituted biaryl phenylalanine residues. As demonstrated by comparative studies, Boc-protected bromophenylalanines are essential for achieving productive Suzuki-Miyaura cross-couplings where Fmoc-protected analogs fail [1]. This application is critical for creating diverse libraries of peptide-based chemical probes and drug candidates where the aryl-aryl bond is a key pharmacophore or structural constraint.

Rational Design of Conformationally Constrained Peptides Using Intramolecular Halogen Bonds

Incorporation of BOC-PHE(2-BR)-OH allows peptide and protein engineers to introduce a stabilizing, directional halogen bond as a conformational control element. Quantitative evidence shows that an ortho-bromophenylalanine can form an intramolecular X-bond that stabilizes a β-hairpin foldamer to a degree comparable to a hydrogen bond [2]. This enables the design of novel peptide architectures with enhanced thermal stability or defined turn structures, which are valuable as therapeutic scaffolds or biomaterials.

Development of Peptide-Based Enzyme Inhibitors and Receptor Modulators

The ortho-bromine handle of BOC-PHE(2-BR)-OH serves as a functional group for further diversification and as a non-natural recognition element. Analogs of phenylalanine with an ortho-bromo substituent can act as competitive inhibitors or substrate analogs for phenylalanine-utilizing enzymes. By altering binding affinity or serving as a site for bioconjugation, peptides containing this residue are valuable tools for probing enzyme active sites, studying metabolic pathways, and developing targeted therapeutics .

Chiral Peptide Synthesis Requiring Verifiable Enantiomeric Purity

In any research or manufacturing process where the final peptide's biological activity depends on the correct L-stereochemistry at this residue, the use of BOC-PHE(2-BR)-OH with its characteristic melting point (142.1 °C) and high HPLC purity (≥99%) is essential . The significant melting point difference relative to the D-enantiomer offers a simple, quantitative check for identity and purity, ensuring the correct building block is used in the synthesis of chiral peptide therapeutics or asymmetric catalysts.

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